

# APL-1091 Antibody-Drug Conjugate: A Detailed Protocol for Synthesis and Application

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## Compound of Interest

Compound Name: APL-1091

Cat. No.: B15563611

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## Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The **APL-1091** is a novel payload-linker system designed to enhance the therapeutic index of ADCs. It features a maleimide-activated "exolinker" with a hydrophilic peptide sequence (Glu-Glu-Val-Cit) conjugated to the potent microtubule inhibitor, monomethyl auristatin E (MMAE). This application note provides a detailed protocol for the synthesis of an **APL-1091** based ADC, specifically using the anti-HER2 antibody, trastuzumab, as a model system. Additionally, it outlines protocols for the characterization and in vitro and in vivo evaluation of the resulting ADC.

## Quantitative Data Summary

The following tables summarize key quantitative data for **APL-1091** based ADCs and related compounds.

Table 1: Physicochemical Properties of **APL-1091** ADCs

Parameter	Trastuzumab- APL-1091 (DAR 2)	Trastuzumab- APL-1091 (DAR 8)	Trastuzumab- vc-MMAE (Conventional)	Reference
Drug-to-Antibody Ratio (DAR)	~2	~8	~3.5-4	[1][2]
Aggregation Level	No significant increase vs. native antibody	Acceptable, no significant increase	Prone to aggregation at high DAR	[1][2]
Hydrophilicity	High	High	Lower	[1][2]

Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs in HER2-Positive Cancer Cell Lines

Cell Line	ADC	IC50 (nM)	Reference
NCI-N87 (Gastric Cancer)	Hertuzumab-vcMMAE	0.63	[3]
NCI-N87 (Gastric Cancer)	Trastuzumab-DM1	3.76	[3]
SK-BR-3 (Breast Cancer)	H32-VCMAE (DAR 6.6)	0.03	[4]
BT474 (Breast Cancer)	H32-VCMAE (DAR 6.6)	0.02	[4]

Table 3: In Vivo Tumor Growth Inhibition of Trastuzumab-MMAE ADCs in NCI-N87 Xenograft Model

Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (TGI)	Study Details	Reference
Hertuzumab-vcMMAE	5	High potency, sustained tumor inhibition	Single administration	[3]
Hertuzumab-vcMMAE	10	High potency, sustained tumor inhibition	Single administration	[3]
Trastuzumab	20	Tumor growth inhibition	Single agent	[5]
Trastuzumab + Chemotherapy	Various	Potent antitumor activity	Combination therapy	[6]

## Experimental Protocols

### I. Synthesis of APL-1091 Payload-Linker (Mal-Exo-EEVC-MMAE)

This protocol describes the conceptual steps for the synthesis of the **APL-1091** payload-linker.

#### A. Peptide Synthesis (Glu-Glu-Val-Cit-PABC):

- Standard solid-phase peptide synthesis (SPPS) is employed to assemble the peptide sequence Glu-Glu-Val-Cit on a resin.
- The C-terminal citrulline is coupled to a p-aminobenzyl alcohol (PAB) linker, which is attached to the solid support.
- The glutamic acid residues contribute to the hydrophilicity of the linker.
- Following peptide assembly, the protecting groups are removed, and the peptide-PABC construct is cleaved from the resin.

#### B. Conjugation of MMAE:

- The cytotoxic agent, monomethyl auristatin E (MMAE), is activated for conjugation.
- The activated MMAE is then coupled to the amino group of the PABC moiety of the synthesized peptide. This forms the self-immolative linker that releases the payload upon cleavage.

#### C. Introduction of the Maleimide Group:

- A maleimide group is introduced to the N-terminus of the peptide. This is typically achieved by reacting the terminal amino group with a maleimide-containing reagent, such as maleimidocaproyl-N-hydroxysuccinimide ester (MC-NHS).
- The resulting product, Mal-Exo-EEVC-MMAE (**APL-1091**), is purified using chromatography techniques such as HPLC.

## II. Synthesis of Trastuzumab-APL-1091 ADC using AJICAP Technology

This protocol details the site-specific conjugation of **APL-1091** to trastuzumab using the second-generation AJICAP (Affinity-Peptide based Site-Specific Conjugation) method to achieve a drug-to-antibody ratio (DAR) of approximately 2.

#### A. Materials:

- Trastuzumab
- **APL-1091** (Mal-Exo-EEVC-MMAE)
- AJICAP peptide reagent (Fc-affinity peptide with a reactive group)
- Reaction buffers and purification columns

#### B. Procedure:

- Antibody Preparation: Prepare a solution of trastuzumab in an appropriate buffer (e.g., 20 mM acetate buffer, pH 5.5).
- AJICAP Reaction:

- Add the AJICAP peptide reagent to the trastuzumab solution. The reagent specifically binds to the Fc region of the antibody.
- The reactive group on the AJICAP reagent then facilitates the site-specific modification of a lysine residue (e.g., Lys248) on the antibody, introducing a thiol group.
- Conjugation of **APL-1091**:
  - To the thiol-modified trastuzumab, add a solution of **APL-1091**.
  - The maleimide group of **APL-1091** will react with the introduced thiol group on the antibody, forming a stable thioether bond.
- Purification:
  - The resulting ADC is purified using size-exclusion chromatography or other suitable methods to remove unreacted **APL-1091** and other reagents.
  - The final Trastuzumab-**APL-1091** ADC is characterized for DAR, purity, and aggregation.

### III. In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the Trastuzumab-**APL-1091** ADC in HER2-positive cancer cell lines.

#### A. Materials:

- HER2-positive cancer cell lines (e.g., NCI-N87, SK-BR-3, BT474)
- Cell culture medium and supplements
- Trastuzumab-**APL-1091** ADC
- Control antibodies (e.g., naked trastuzumab)
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- 96-well plates

#### B. Procedure:

- Cell Seeding: Seed the HER2-positive cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- ADC Treatment: Prepare serial dilutions of the Trastuzumab-**APL-1091** ADC and control antibodies.
- Add the diluted ADCs and controls to the cells and incubate for a specified period (e.g., 72-96 hours).
- Cell Viability Assessment:
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Measure the absorbance or luminescence to determine the percentage of viable cells relative to untreated controls.
- Data Analysis: Calculate the IC<sub>50</sub> value, which is the concentration of the ADC that inhibits cell growth by 50%.

## IV. In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of Trastuzumab-**APL-1091** ADC in a mouse xenograft model.

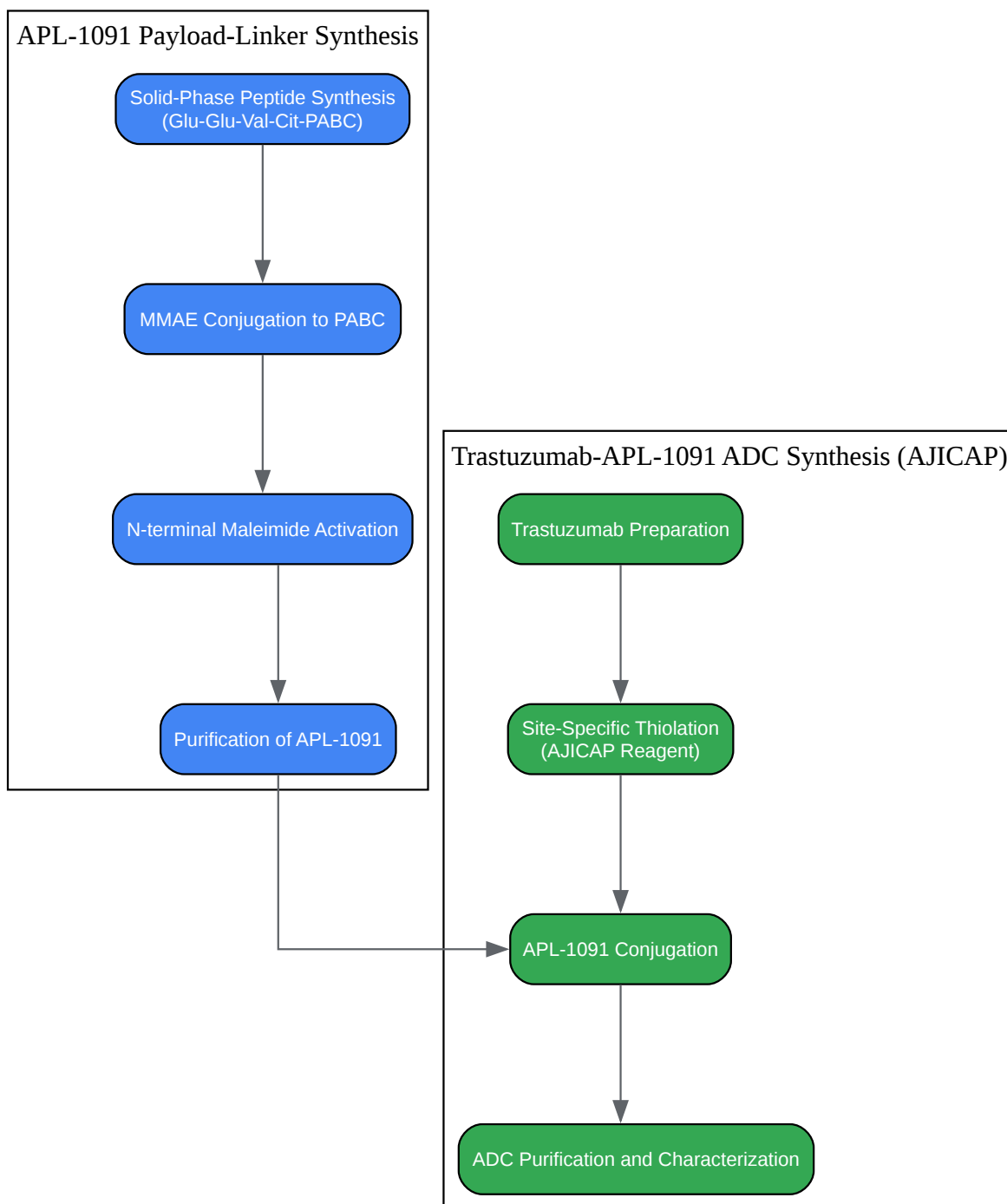
#### A. Materials:

- Immunocompromised mice (e.g., NOD-SCID)
- HER2-positive cancer cell line (e.g., NCI-N87)
- Trastuzumab-**APL-1091** ADC
- Vehicle control
- Calipers for tumor measurement

#### B. Procedure:

- Tumor Implantation: Subcutaneously implant HER2-positive cancer cells into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Treatment: Once the tumors reach a specified size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer the Trastuzumab-**APL-1091** ADC and vehicle control intravenously at the desired dose and schedule.
- Efficacy Evaluation:
  - Measure tumor volumes and body weights of the mice throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.

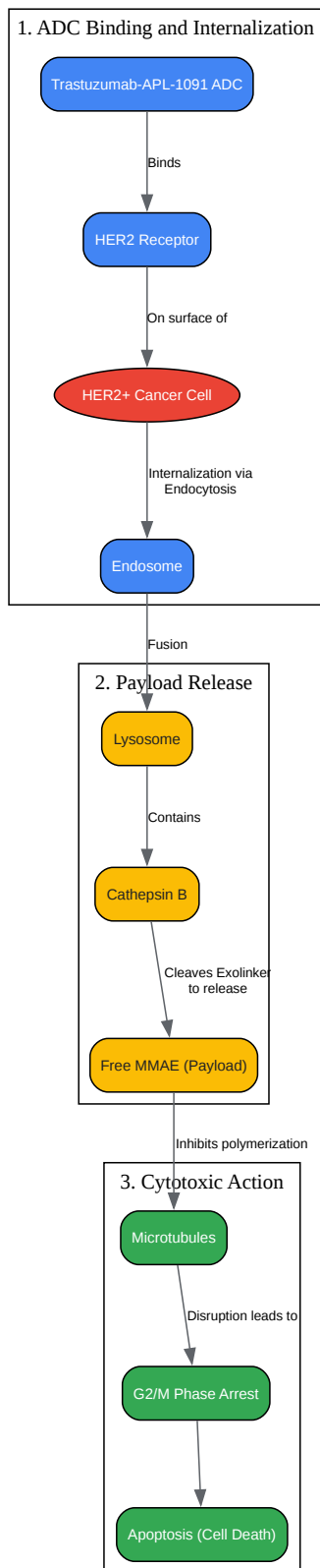
## Visualizations



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Caption: Experimental workflow for the synthesis of **APL-1091** and its conjugation to trastuzumab.



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Caption: Mechanism of action of Trastuzumab-**APL-1091** ADC.

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